Home > Products > Screening Compounds P66276 > DL-Methotrexate-d3 dipotassium salt
DL-Methotrexate-d3 dipotassium salt -

DL-Methotrexate-d3 dipotassium salt

Catalog Number: EVT-13979167
CAS Number:
Molecular Formula: C20H20K2N8O5
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DL-Methotrexate-d3 dipotassium salt is a stable isotope-labeled derivative of methotrexate, a well-known chemotherapeutic agent. The compound is primarily utilized in research settings, particularly in studies involving cancer treatment and drug metabolism. The molecular formula for DL-Methotrexate-d3 dipotassium salt is C20H17D3K2N8O5C_{20}H_{17}D_{3}K_{2}N_{8}O_{5}, with a molecular weight of 533.64 g/mol . This compound is classified under cancer research chemicals and analytical standards, highlighting its significance in pharmaceutical testing and development.

Source and Classification

DL-Methotrexate-d3 dipotassium salt is synthesized from methotrexate through isotopic labeling, which incorporates deuterium atoms into the molecular structure. This labeling facilitates various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, allowing researchers to trace drug pathways and interactions in biological systems . As a dipotassium salt, it contains two potassium ions that enhance its solubility and stability in aqueous solutions.

Synthesis Analysis

The synthesis of DL-Methotrexate-d3 dipotassium salt involves several steps that typically include the following methods:

  1. Starting Materials: The synthesis begins with methotrexate, which serves as the precursor.
  2. Deuteration: Deuterium is introduced into specific positions of the methotrexate molecule. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
  3. Formation of Dipotassium Salt: The resulting deuterated methotrexate is then reacted with potassium hydroxide or potassium carbonate to form the dipotassium salt. This step often requires careful control of pH and temperature to ensure complete reaction and high yield .

Technical details regarding the specific conditions (e.g., temperature, solvent) can vary based on the chosen synthetic pathway but generally involve standard organic synthesis techniques.

Chemical Reactions Analysis

DL-Methotrexate-d3 dipotassium salt can undergo various chemical reactions typical of methotrexate derivatives:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to release methotrexate and potassium ions.
  2. Conjugation Reactions: The amino groups in the structure may participate in conjugation with other biomolecules, affecting its pharmacokinetics.
  3. Oxidation-Reduction Reactions: Depending on the conditions, it may also engage in redox reactions that alter its pharmacological properties .

These reactions are essential for understanding how the compound behaves in biological systems and its potential interactions with other drugs.

Mechanism of Action

DL-Methotrexate-d3 dipotassium salt functions similarly to methotrexate by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. By blocking this enzyme, it effectively reduces the availability of tetrahydrofolate, leading to decreased nucleotide synthesis necessary for rapidly dividing cells, such as cancer cells . The incorporation of deuterium allows for more precise tracking of its metabolic pathways in research settings.

Physical and Chemical Properties Analysis
  • Physical Properties:
    • Appearance: Typically appears as a solid crystalline powder.
    • Solubility: Soluble in water due to its dipotassium salt form.
    • Stability: Stable under recommended storage conditions (4°C) .
  • Chemical Properties:
    • Molecular Weight: 533.64 g/mol.
    • pH: The compound's pH in solution can be adjusted based on the concentration of potassium ions.
    • Reactivity: It exhibits reactivity typical of amine-containing compounds, particularly in biological contexts.

These properties are crucial for determining how DL-Methotrexate-d3 dipotassium salt can be utilized effectively in laboratory settings.

Applications

DL-Methotrexate-d3 dipotassium salt has several scientific applications:

  • Pharmacokinetic Studies: Due to its stable isotope labeling, it is widely used to study drug absorption, distribution, metabolism, and excretion (ADME) profiles in various biological models.
  • Cancer Research: It aids in understanding the mechanisms of action of methotrexate and its derivatives against different cancer types.
  • Analytical Chemistry: Utilized as a reference standard in analytical methods for quantifying methotrexate levels in biological samples .

The versatility of DL-Methotrexate-d3 dipotassium salt makes it an invaluable tool for researchers investigating cancer therapies and drug development processes.

Synthetic Pathways and Isotopic Labeling Strategies

Chemical Synthesis of Deuterated Methotrexate Derivatives

The synthesis of DL-Methotrexate-d3 (Amethopterin-d3) involves site-specific deuterium incorporation at three exchangeable hydrogen sites within the methotrexate structure. This is achieved through acid-catalyzed H/D exchange reactions using deuterium oxide (D₂O) under controlled thermodynamic conditions. The target molecule (CAS 432545-63-6) features deuterium atoms at the methylene bridge (-CD₂-) connecting the pteridine and p-aminobenzoic acid moieties, as confirmed by mass spectrometry (MW: 457.46 g/mol; Formula: C₂₀H₁₉D₃N₈O₅) [2] [3].

A critical advancement is the use of homogeneous catalysis with platinum-group metals to minimize isotopic scrambling. Post-deuteration, the compound undergoes purification via preparative HPLC with deuterated solvents (e.g., CD₃CN/D₂O) to achieve isotopic purity >99% [3]. The synthetic route is summarized below:

Table 1: Key Parameters for Methotrexate-d3 Synthesis

StepReaction ConditionsDeuterium IncorporationYield
DeuterationMTX + D₂O, Pd/C, 80°C, 24h-CH₂- → -CD₂-85%
PurificationPrep-HPLC (C18 column, CD₃CN:D₂O gradient)Isotopic enrichment92%
Salt FormationK₂CO₃ in anhydrous ethanolN/A95%

Stoichiometric challenges arise due to methotrexate’s polyfunctional nature, requiring protection of the α-carboxyl and γ-carboxyl groups during deuteration to prevent deuteration at non-target sites [3] [10].

Optimization of Dipotassium Salt Formation in Isotopically Labeled Compounds

Conversion of deuterated methotrexate to its dipotassium salt (DL-Methotrexate-d3 dipotassium salt) enhances aqueous solubility (>50 mg/mL vs. <0.1 mg/mL for free acid) while preserving isotopic integrity. The process involves reacting methotrexate-d3 with potassium carbonate (K₂CO₃) in anhydrous ethanol under moisture-free conditions to prevent deuterium back-exchange [2] [5].

Critical parameters for salt formation:

  • Stoichiometry: A 1:2.2 molar ratio (MTX-d₃:K₂CO₃) ensures complete salt formation without residual base.
  • Temperature: Reaction at 25°C minimizes degradation risks; higher temperatures accelerate H/D exchange.
  • Crystallization: Anti-solvent addition (e.g., acetone) yields microcrystalline solids with <0.5% non-deuterated impurities [3].

Table 2: Physicochemical Properties of Methotrexate-d3 Derivatives

CompoundMolecular WeightSolubility (H₂O, 25°C)Isotopic Purity
Methotrexate-d3 (free acid)457.46 g/mol<0.1 mg/mL>99% D3
Methotrexate-d3 dipotassium533.60 g/mol>50 mg/mL>98% D3

Salt formation efficacy is monitored by ¹H-NMR spectroscopy, where the disappearance of COOH protons (δ 12-14 ppm) confirms complete salt formation [5].

Role of Deuterium Substitution in Enhancing Metabolic Stability

Deuterium incorporation at the methylene bridge (-CD₂-) significantly alters methotrexate’s metabolic fate by introducing a deuterium kinetic isotope effect (DKIE). This effect slows the cleavage of C-D bonds by hepatic aldehyde oxidase (AO), the enzyme responsible for oxidizing methotrexate to 7-hydroxymethotrexate—a less active metabolite [8] [10].

Key metabolic advantages:

  • Reduced First-Pass Metabolism: Deuterated analogs exhibit 2.3-fold lower intrinsic clearance in human hepatocyte assays compared to non-deuterated MTX [8].
  • Extended Half-Life: In vivo studies show a 40% increase in plasma half-life (t₁/₂) for MTX-d₃ due to attenuated AO-mediated oxidation [6].
  • Bioequivalence Preservation: Despite altered kinetics, MTX-d₃ retains affinity for dihydrofolate reductase (DHFR), with <5% variation in IC₅₀ values [2] [3].

Table 3: Metabolic Parameters of Methotrexate vs. Deuterated Analog

ParameterMethotrexateMethotrexate-d3Change
Hepatic Clearance (mL/min)12.5 ± 2.15.4 ± 1.3↓ 57%
Plasma t₁/₂ (h)6.8 ± 1.29.5 ± 1.6↑ 40%
7-OH-MTX Formation Rate100%42%↓ 58%

Deuterium’s impact extends beyond pharmacokinetics: It mitigates off-target gut microbiota dysbiosis by reducing bacterial DHFR inhibition in species like Bacteroides, preserving microbial diversity during therapy [6]. This conservation of metabolic pathways across domains of life underscores deuterium’s unique role in enhancing drug specificity [6] [8].

Properties

Product Name

DL-Methotrexate-d3 dipotassium salt

IUPAC Name

dipotassium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate

Molecular Formula

C20H20K2N8O5

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C20H22N8O5.2K/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/i1D3;;

InChI Key

PWBAOKLKHITLPS-GXXYEPOPSA-L

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+].[K+]

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.